molecular formula C18H32O2 B1237153 10Z,12Z-octadecadienoic acid CAS No. 7307-45-1

10Z,12Z-octadecadienoic acid

Cat. No.: B1237153
CAS No.: 7307-45-1
M. Wt: 280.4 g/mol
InChI Key: GKJZMAHZJGSBKD-JPDBVBESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihomolinoleic acid is a octadecadienoic acid with unsaturation at positions 10 and 12 (the 10Z,12Z-stereoisomer). It has a role as a human metabolite and a plant metabolite. It is a conjugate acid of a dihomolinoleate.
, also known as 20:2n6 or dihomolinoleate, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as saliva, blood, and urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. can be converted into 1-octadecanoyl-2-[(10Z, 12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine.

Properties

CAS No.

7307-45-1

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(10Z,12Z)-octadeca-10,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8-

InChI Key

GKJZMAHZJGSBKD-JPDBVBESSA-N

Isomeric SMILES

CCCCC/C=C\C=C/CCCCCCCCC(=O)O

SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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